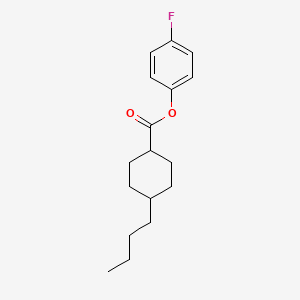
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate is an organic compound that belongs to the class of aromatic esters It features a fluorophenyl group attached to a butyl-substituted cyclohexane carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-butylcyclohexane-1-carboxylate typically involves the esterification of 4-fluorophenol with 4-butylcyclohexane-1-carboxylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenyl 4-butylcyclohexanone or 4-fluorophenyl 4-butylcyclohexane-1-carboxylic acid.
Reduction: Formation of 4-fluorophenyl 4-butylcyclohexanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 4-butylcyclohexane-1-carboxamide: Similar structure but with an amide group instead of an ester.
4-Fluorophenyl 4-butylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Fluorophenyl 4-butylcyclohexanol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
4-Fluorophenyl 4-butylcyclohexane-1-carboxylate is unique due to its combination of a fluorophenyl group and a butyl-substituted cyclohexane carboxylate ester. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
79912-82-6 |
|---|---|
Molecular Formula |
C17H23FO2 |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H23FO2/c1-2-3-4-13-5-7-14(8-6-13)17(19)20-16-11-9-15(18)10-12-16/h9-14H,2-8H2,1H3 |
InChI Key |
YRMXXVXCGZPTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















